molecular formula C14H11Cl2N3O4S B5590591 2,6-dichloro-4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide

2,6-dichloro-4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5590591
M. Wt: 388.2 g/mol
InChI Key: MEYCONGMWPCPDR-CAOOACKPSA-N
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Description

2,6-dichloro-4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, methyl, nitrophenyl, and sulfonamide groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichloro-4-methylaniline with 3-nitrobenzaldehyde under acidic conditions to form the Schiff base. This reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,6-dichloro-4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-4-methylnicotinonitrile
  • 2,6-dichloro-4-nitroaniline
  • 2,6-dichloro-N,N-dimethylpyridin-4-amine

Uniqueness

2,6-dichloro-4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2,6-dichloro-4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O4S/c1-9-5-12(15)14(13(16)6-9)24(22,23)18-17-8-10-3-2-4-11(7-10)19(20)21/h2-8,18H,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCONGMWPCPDR-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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